Bicyclo[2.2.1]heptane-2,3-diamine
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Overview
Description
Bicyclo[2.2.1]heptane-2,3-diamine: is a bicyclic organic compound with the molecular formula C7H14N2 It is characterized by a rigid, cage-like structure that includes two amine groups attached to the second and third carbon atoms of the bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]heptane-2,3-diamine typically involves the Diels-Alder reaction, followed by subsequent functional group transformations. One common method includes the reaction of cyclopentadiene with maleic anhydride to form the Diels-Alder adduct, which is then subjected to hydrogenation and amination to yield the desired diamine .
Industrial Production Methods: Industrial production methods for this compound often involve catalytic hydrogenation and amination processes. For example, the catalytic hydrogenation of bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid disodium, followed by amination, can produce the diamine with high yield .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]heptane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the diamine into its corresponding amines or hydrocarbons.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Imines, nitriles
Reduction: Amines, hydrocarbons
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry: Bicyclo[2.2.1]heptane-2,3-diamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific binding properties .
Industry: In the industrial sector, this compound is used in the production of high-performance materials, such as polymers and resins .
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptane-2,3-diamine involves its interaction with molecular targets through its amine groups. These interactions can include hydrogen bonding, ionic interactions, and covalent bonding with specific enzymes or receptors. The rigid bicyclic structure of the compound allows for precise spatial orientation, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- Bicyclo[2.2.1]heptane-2,5-diamine
- Bicyclo[2.2.1]heptane-2,3-dione
- Bicyclo[2.2.1]heptane, 2-methyl-
Uniqueness: Bicyclo[2.2.1]heptane-2,3-diamine is unique due to the position of its amine groups, which confer distinct chemical reactivity and binding properties compared to other similar bicyclic compounds. Its rigid structure and specific functional groups make it particularly valuable in applications requiring precise molecular interactions .
Biological Activity
Bicyclo[2.2.1]heptane-2,3-diamine is a bicyclic compound characterized by its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, along with synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features two nitrogen atoms positioned at the 2 and 3 sites of the bicyclic framework, contributing to its distinct reactivity and biological interactions. The molecular formula is C7H14N2, and it can be represented structurally as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested for its effectiveness against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that derivatives of this compound may be developed into effective antimicrobial agents in medicinal chemistry .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies, demonstrating its ability to induce apoptosis in cancer cells. In vitro assays have shown that the compound can inhibit the proliferation of several cancer cell lines.
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
The mechanism of action appears to involve the disruption of cellular signaling pathways associated with cell survival and proliferation .
The biological activity of this compound is largely attributed to its amino groups, which facilitate interactions with various molecular targets. These interactions can lead to the formation of stable complexes or initiate chemical reactions that are crucial for its antimicrobial and anticancer effects.
-
Antimicrobial Mechanism :
- This compound interacts with bacterial cell membranes, disrupting their integrity.
- It may also inhibit key enzymes involved in bacterial metabolism.
-
Anticancer Mechanism :
- The compound induces apoptosis through the activation of caspase pathways.
- It modulates the expression of genes involved in cell cycle regulation.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Diels-Alder Reaction : This method involves the reaction between a diene and a dienophile to form the bicyclic structure.
- Reduction Reactions : Starting from bicyclic ketones or amines can yield this compound through reduction processes.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Activity : A recent study evaluated the effectiveness of various derivatives against a panel of bacterial strains, confirming significant antimicrobial properties .
- Anticancer Research : Another study focused on the compound's effect on breast cancer cells (MCF-7), demonstrating substantial inhibition of cell growth and induction of apoptosis .
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-2,3-diamine |
InChI |
InChI=1S/C7H14N2/c8-6-4-1-2-5(3-4)7(6)9/h4-7H,1-3,8-9H2 |
InChI Key |
ZPKDUFWKBQYUAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(C2N)N |
Origin of Product |
United States |
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